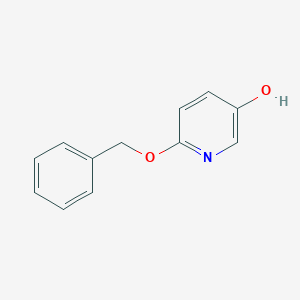

6-(Benzyloxy)pyridin-3-OL

Description

BenchChem offers high-quality 6-(Benzyloxy)pyridin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)pyridin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-12(13-8-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPWAEVWZUALPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654768 | |

| Record name | 6-(Benzyloxy)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725256-57-5 | |

| Record name | 6-(Benzyloxy)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Benzyloxy)pyridin-3-ol

Abstract

6-(Benzyloxy)pyridin-3-ol is a valuable heterocyclic intermediate, primarily utilized as a sophisticated building block in the synthesis of complex pharmaceutical compounds and novel materials.[1][2] Its structure, featuring a pyridine core with distinct hydroxyl and benzyloxy functionalities, offers versatile reaction sites for molecular elaboration. The benzyloxy group serves as a crucial protecting group for the phenol-like oxygen, allowing for selective chemistry at other positions before its facile removal via hydrogenolysis.[1] This guide provides a comprehensive overview of a robust synthetic pathway to 6-(Benzyloxy)pyridin-3-ol, details a complete experimental protocol, and outlines the analytical methods required for its thorough characterization, ensuring purity and structural confirmation.

Strategic Approach to Synthesis

The synthesis of polysubstituted pyridines requires careful regiochemical control.[3] A direct condensation approach is often not feasible for achieving the specific 2,5-substitution pattern of 6-(Benzyloxy)pyridin-3-ol. A more reliable strategy involves the sequential functionalization of a pre-existing, suitably substituted pyridine ring.

The pathway detailed herein leverages the diazotization of an amino-pyridine precursor, a classic and highly effective method for introducing a hydroxyl group onto an aromatic ring.[4] This multi-step approach ensures high regioselectivity and employs well-understood, scalable reactions. The overall strategy is as follows:

-

Preparation of Precursor: Synthesis of 5-amino-2-(benzyloxy)pyridine. This intermediate positions the key functional groups correctly. A common route to this precursor involves starting with 2-amino-5-bromopyridine, introducing the benzyloxy group via a substitution reaction, and then proceeding.[5]

-

Diazotization: The primary amino group of 5-amino-2-(benzyloxy)pyridine is converted into a diazonium salt using nitrous acid generated in situ. This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium intermediate.[6]

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed by gentle warming in an aqueous acidic medium. The diazonium group, being an excellent leaving group (N₂ gas), is readily displaced by water to yield the target phenolic hydroxyl group, furnishing 6-(Benzyloxy)pyridin-3-ol.

This strategic sequence is visualized in the workflow below.

Caption: General workflow from synthesis to final characterization.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize 6-(Benzyloxy)pyridin-3-ol from 5-amino-2-(benzyloxy)pyridine.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Amino-2-(benzyloxy)pyridine | 200.24 | 10.0 g | 49.9 |

| Sulfuric Acid (98%) | 98.08 | 15 mL | ~275 |

| Deionized Water | 18.02 | 150 mL + 50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |

| Ethyl Acetate (EtOAc) | 88.11 | 3 x 100 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | As needed | - |

| Brine (Saturated NaCl aq) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |

| Silica Gel (for chromatography) | - | ~150 g | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5-amino-2-(benzyloxy)pyridine (10.0 g, 49.9 mmol) in 150 mL of deionized water.

-

Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (15 mL) dropwise while stirring vigorously. Maintain the temperature below 10 °C during the addition. The amine salt should dissolve to form a clear solution.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in 50 mL of cold deionized water. Add this solution dropwise to the stirred amine salt solution over 30 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).[6]

-

Hydrolysis: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Heat the flask gently in a water bath to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 30% EtOAc in hexane) to afford the pure 6-(Benzyloxy)pyridin-3-ol as a solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[2] The molecular formula is C₁₂H₁₁NO₂ with a molecular weight of 201.22 g/mol .[1]

Caption: Synthetic route to 6-(Benzyloxy)pyridin-3-ol.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the three different proton environments: the substituted pyridine ring, the benzyl group, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | Pyridinol -OH |

| ~7.6 - 7.7 | d | 1H | Pyridine H-4 |

| ~7.3 - 7.5 | m | 5H | Phenyl protons of benzyl group |

| ~7.1 - 7.2 | dd | 1H | Pyridine H-5 |

| ~6.7 - 6.8 | d | 1H | Pyridine H-3 |

| ~5.4 | s | 2H | Methylene protons (-O-CH₂ -Ph) |

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum is expected to show 10 unique signals for the 12 carbons, with some overlap possible in the phenyl region.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (C-OBn) |

| ~155 | C-6 (C-OH) |

| ~140 | Pyridine C-4 |

| ~136 | Phenyl C-1 (ipso) |

| ~129 | Phenyl C-3/C-5 |

| ~128.5 | Phenyl C-4 |

| ~128 | Phenyl C-2/C-6 |

| ~125 | Pyridine C-5 |

| ~110 | Pyridine C-3 |

| ~70 | Methylene Carbon (-O-C H₂-Ph) |

Mass Spectrometry (MS): For Electron Impact (EI) or Electrospray Ionization (ESI), the key peak to observe would be the molecular ion.

-

[M]+• (EI) or [M+H]+ (ESI): Expected at m/z = 201.22 or 202.23, respectively.

-

Major Fragment: A prominent peak at m/z = 91, corresponding to the stable benzyl/tropylium cation ([C₇H₇]⁺), is highly characteristic.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

-

~1250-1200 cm⁻¹: Aryl C-O stretching (ether and phenol).

Conclusion

The synthetic route via diazotization of 5-amino-2-(benzyloxy)pyridine presents a reliable and regioselective method for producing 6-(Benzyloxy)pyridin-3-ol. This guide provides the necessary strategic insights and a detailed, actionable protocol for its successful synthesis and purification. The outlined characterization techniques and predicted data serve as a benchmark for validating the structure and purity of the final product, ensuring its suitability for downstream applications in medicinal chemistry and materials science.[1]

References

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.

- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. RSC Advances, 6(75), 71662-71675. (Note: This provides context on modern pyridine synthesis).

-

Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). (Note: This reference discusses the synthesis of related pyridinols/thiols). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Purity and Specifications for Chemical Intermediates: The Case of 6-(Benzyloxy)pyridin-3-ol. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

Kim, J., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1935. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

European Patent Office. EP 0003656 B1 - Process for the diazotisation of amines. Available from: [Link]

Sources

- 1. Buy 6-(Benzyloxy)pyridin-3-OL | 725256-57-5 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Benzyloxy)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)pyridin-3-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydroxyl and a benzyloxy group, renders it a valuable scaffold and versatile intermediate in the synthesis of complex pharmaceutical agents. The presence of a protected hydroxyl group (benzyloxy) and a free phenolic hydroxyl group on the pyridine core provides distinct reactive sites, allowing for selective chemical modifications. This makes it a crucial building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 6-(Benzyloxy)pyridin-3-ol, offering insights for its effective utilization in research and development.

Chemical and Physical Properties

6-(Benzyloxy)pyridin-3-ol, with the IUPAC name 6-(phenylmethoxy)pyridin-3-ol, is a solid at room temperature.[2] The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| CAS Number | 725256-57-5 | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 90-93 °C | [1] |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol).[1] | [1] |

| pKa (Pyridine Nitrogen) | Estimated between 4.5 - 5.5 | [1] |

| pKa (Hydroxyl Group) | Not specified | |

| LogP | Not experimentally determined | |

| Purity (Typical) | ≥98% | [3] |

The amphiphilic nature of 6-(Benzyloxy)pyridin-3-ol, arising from the polar hydroxyl and pyridine functionalities alongside the nonpolar benzyloxy group, governs its solubility profile.[1] The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. The benzyloxy group serves as a crucial protecting group in multi-step syntheses, preventing the unwanted reaction of the 3-hydroxyl group while allowing for transformations at other positions of the molecule. This protecting group can be selectively removed under appropriate conditions to reveal the hydroxyl functionality for further chemical elaboration.[1]

Synthesis and Purification

While various synthetic strategies can be envisioned for the preparation of 6-(Benzyloxy)pyridin-3-ol, a common conceptual approach involves the functionalization of a pre-existing pyridine ring. A plausible, though not explicitly detailed in the available literature, synthetic route is outlined below. The causality behind the experimental choices lies in established principles of organic synthesis, focusing on regioselectivity and the use of protecting groups.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 6-(Benzyloxy)pyridin-3-ol.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize and purify 6-(Benzyloxy)pyridin-3-ol.

Materials:

-

3-Hydroxypyridine

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Reagents for regioselective hydroxylation (e.g., m-CPBA for N-oxidation)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexanes, methanol)

-

Silica gel for column chromatography

Step 1: Protection of the Hydroxyl Group (O-Benzylation)

-

To a solution of 3-hydroxypyridine in a suitable polar aprotic solvent such as DMF, add a base like sodium hydride or potassium carbonate portion-wise at 0 °C. The base deprotonates the hydroxyl group, forming the corresponding alkoxide, which is a more potent nucleophile.

-

To this mixture, add benzyl bromide dropwise. The alkoxide will displace the bromide in an SN2 reaction to form the benzyl ether.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(benzyloxy)pyridine.

Step 2: Regioselective Hydroxylation at the 6-Position

-

This step is the most challenging and various methods could be explored. One potential route involves the N-oxidation of the pyridine ring followed by a rearrangement to introduce a hydroxyl group.

-

Dissolve the 3-(benzyloxy)pyridine from the previous step in a suitable solvent like dichloromethane.

-

Treat the solution with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

-

The N-oxide can then be subjected to rearrangement conditions (e.g., heating in acetic anhydride followed by hydrolysis) to introduce a hydroxyl group, preferentially at the 2- or 6-position. The regioselectivity of this step is crucial and would need to be optimized.

Step 3: Purification

-

The crude 6-(Benzyloxy)pyridin-3-ol can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water). Allow the solution to cool slowly to induce crystallization of the pure product.

-

Column Chromatography: If recrystallization is not effective, purify the crude product using flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes would likely provide good separation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The protons on the pyridine and benzene rings will appear in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the substituents.

-

Benzylic Protons: The two protons of the methylene group (-CH₂-) of the benzyloxy substituent will appear as a singlet at approximately δ 5.0-5.5 ppm.

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: The carbon atoms of the pyridine and benzene rings will resonate in the downfield region of the spectrum (typically δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be the most deshielded.

-

Benzylic Carbon: The carbon of the methylene group (-CH₂-) will appear at approximately δ 70 ppm.

FTIR Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

-

C=C and C=N Aromatic Ring Stretches: Sharp absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the ether and phenol C-O bonds.

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (201.22 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments.

Application in Drug Discovery: A Key Intermediate for c-Met Kinase Inhibitors

6-(Benzyloxy)pyridin-3-ol serves as a critical building block in the synthesis of a class of anti-cancer drugs known as c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various human cancers.

One prominent example of a c-Met inhibitor is Cabozantinib , which is used to treat certain types of thyroid, liver, and kidney cancer.[4] While the exact synthetic routes used in industrial production are often proprietary, the general strategy for synthesizing such inhibitors frequently involves the coupling of a substituted quinoline or a similar heterocyclic core with a substituted aniline or phenol. 6-(Benzyloxy)pyridin-3-ol can be a key precursor to the aniline/phenol portion of these molecules.

Illustrative Synthetic Pathway to a c-Met Inhibitor Intermediate

The following diagram illustrates a conceptual pathway where 6-(Benzyloxy)pyridin-3-ol could be utilized to synthesize a key intermediate for a c-Met inhibitor like Cabozantinib.

Caption: Conceptual pathway for the synthesis of a c-Met inhibitor intermediate from 6-(Benzyloxy)pyridin-3-ol.

This pathway highlights the strategic importance of 6-(Benzyloxy)pyridin-3-ol. The benzyloxy group protects the hydroxyl functionality while the pyridine ring is manipulated. The protected amine can then be used in a crucial carbon-nitrogen bond-forming reaction to construct the core of the kinase inhibitor.

Safety Information

6-(Benzyloxy)pyridin-3-ol is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

6-(Benzyloxy)pyridin-3-ol is a compound with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the presence of strategically placed functional groups make it an invaluable intermediate for the construction of complex, biologically active molecules. In particular, its role as a precursor to potent c-Met kinase inhibitors underscores its importance in the ongoing development of novel cancer therapeutics. A thorough understanding of its properties and synthetic accessibility, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.

References

-

National Center for Biotechnology Information. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. PubMed Central. [Link]

-

Semantic Scholar. A New Synthesis of Cabozantinib. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Purity and Specifications for Chemical Intermediates: The Case of 6-(Benzyloxy)pyridin-3-ol. [Link]

-

ResearchGate. New Synthesis of Antitumor Drug Cabozantinib. [Link]

-

ResearchGate. A New Synthesis of Cabozantinib. [Link]

-

ResearchGate. [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione]. [Link]

-

The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Wikipedia. Savolitinib. [Link]

-

National Center for Biotechnology Information. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed. [Link]

-

Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]

-

National Center for Biotechnology Information. Synthesis of triazolotriazine derivatives as c-Met inhibitors. PubMed. [Link]

-

MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

- Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

-

ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

ResearchGate. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. [Link]

-

BIOGEN Científica. 6-(Benzyloxy)pyridin-3-ol. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed. [Link]

-

National Center for Biotechnology Information. Savolitinib. PubChem. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

National Center for Biotechnology Information. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]

-

Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

Orbi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. [Link]

-

ResearchGate. Pyridine adsorption on NiSn/MgO–Al2O3: An FTIR spectroscopic study of surface acidity. [Link]

-

Chemsrc. 6-(benzyloxy)pyridin-3-amine | CAS#:75926-65-7. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

-

ResearchGate. Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b).... [Link]

-

National Center for Biotechnology Information. 3-(6-(Benzyloxy)pyridin-3-yl)benzoic acid. PubChem. [Link]

-

MDPI. The employment of FTIR spectroscopy and chemometrics for the classification and prediction of antioxidant activities of pumpkin seed oils from different origins. [Link]

Sources

Introduction: The Pyridinol Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Potential Biological Activities of Pyridinol Derivatives

Pyridinol, a derivative of pyridine, represents a privileged scaffold in medicinal chemistry. Its heterocyclic structure is a key feature in numerous natural products and FDA-approved drugs.[1][2][3] The versatility of the pyridine ring allows for extensive structural modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities.[1][4] These derivatives have garnered significant attention from researchers and drug development professionals for their potential to address a range of human ailments, from cancer to neurodegenerative diseases.[2][5] This guide provides a technical overview of the prominent biological activities of pyridinol derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. It will delve into the underlying mechanisms of action, present standardized protocols for their evaluation, and offer insights for researchers aiming to explore this promising class of compounds.

Anticancer Activities of Pyridinol Derivatives

The development of novel anticancer agents remains a paramount challenge in medicine. Pyridine derivatives have emerged as a critical pharmacophore in this area, forming the backbone of numerous kinase inhibitors and other targeted therapies.[6][7] Pyridinol derivatives, in particular, have demonstrated significant potential by modulating key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Antineoplastic Action

The anticancer effects of pyridinol derivatives are multifaceted, often involving the modulation of critical cellular signaling pathways.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often overactive in cancer.[7] Specific pyridine derivatives have been identified as potent inhibitors of kinases such as Pim kinases, VEGFR-2, and Hematopoietic Progenitor Kinase 1 (HPK1), which are involved in cell proliferation and angiogenesis.[8][9][10][11] For example, certain pyridine-ureas have shown inhibitory activity against VEGFR-2 at micromolar concentrations.[11]

-

Cell Cycle Arrest: Several pyridinol compounds have been shown to halt the progression of the cell cycle, a fundamental process for tumor growth. Studies have demonstrated that these derivatives can induce cell cycle arrest at the G2/M phase in liver and breast cancer cells.[12] This arrest is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[12]

-

Induction of Apoptosis: Beyond halting proliferation, effective anticancer agents must induce programmed cell death, or apoptosis, in malignant cells. Pyridinol derivatives can trigger apoptosis through the activation of signaling proteins such as JNK (c-Jun N-terminal kinase), a key regulator of stress-induced cell death.[12]

-

Induction of Cellular Senescence: A novel approach in cancer therapy is to induce senescence, a state of irreversible growth arrest. One pyridine derivative, FPTHQ, was found to induce senescence in ovarian cancer cell lines by causing extensive DNA damage and activating the p21 signaling pathway.[13]

The following diagram illustrates a simplified pathway showing how pyridinol derivatives can induce cell cycle arrest and apoptosis.

Caption: Pyridinol derivative-induced anticancer mechanism.

In Vitro Efficacy Data

The antiproliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[14]

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Substituted Pyridines | HepG2 (Liver) | ~1.40 µM | [12] |

| 2-Pyridones | MCF-7 (Breast) | 8 µM | [12] |

| Pyridine-Ureas | MCF-7 (Breast) | 0.22 µM | [11] |

| Thiadiazolo Pyridines | HepG2 (Liver) | Lead Molecule | [6] |

| Pyridine Thioglycosides | U251 (Glioblastoma) | S-phase Arrest | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening test for potential anticancer compounds.[15] The protocol aims to determine the IC50 value of a test compound.[14][15]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the pyridinol derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the cell culture medium to achieve the desired final concentrations for testing.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration can be optimized based on the cell line's doubling time.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.[16]

Anti-inflammatory Properties

Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases.[17] Pyridine derivatives have shown promise as anti-inflammatory agents by targeting key enzymatic and signaling pathways.[18][19][20]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Inflammatory Mediators: Pyridinol derivatives can suppress the production of pro-inflammatory mediators. In models using lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1, IL-6).[20][21]

-

Enzyme Inhibition: Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are potential targets.[18] Some 3-hydroxy pyridine-4-one derivatives are thought to exert their anti-inflammatory effects through their iron-chelating properties, as both COX and LOX are heme-dependent enzymes.[18]

-

Modulation of Signaling Pathways: The anti-inflammatory effects can be mediated through signaling pathways like the nuclear factor kappa B (NF-κB) pathway.[22] By inhibiting this pathway, pyridinol derivatives can decrease the expression of numerous pro-inflammatory genes.[20]

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to screen for the anti-inflammatory properties of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[20][23]

Principle: LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO. The concentration of NO (measured as its stable metabolite, nitrite) in the cell culture supernatant can be quantified using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyridinol derivative for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control). Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Assay:

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubate for another 10 minutes. A purple/magenta color will develop.

-

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

-

Viability Check: Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[23]

Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress and mitochondrial dysfunction.[24] Pyridinol derivatives have been investigated as potential neuroprotective agents due to their potent antioxidant properties.[24][25]

Mechanisms of Neuroprotection

-

Antioxidant Activity: A key mechanism is the ability to combat oxidative stress.[25] Pyridinol analogues can directly quench reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[24][25] This is particularly relevant in neurodegenerative models where oxidative stress is a primary driver of neuronal cell death.[26][27]

-

Mitochondrial Protection: These compounds can help preserve mitochondrial function. Studies have shown they can maintain the mitochondrial membrane potential (Δψm) and support ATP synthesis, which is crucial for neuronal survival.[24]

-

Modulation of Protective Pathways: Some derivatives have been shown to enhance the expression of protective proteins like Nrf2 and HO-1, which are part of the endogenous antioxidant response.[28]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2,2'-Pyridoin derivatives protect HL-60 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]

- 27. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Alchemist's Guide to Pyridinols: A Technical Review of Synthetic Strategies

For the dedicated researcher, scientist, and drug development professional, the pyridine ring is a cornerstone of medicinal chemistry. Its presence in numerous natural products and pharmaceuticals underscores its significance.[1] Among its derivatives, substituted pyridinols, and their tautomeric pyridone counterparts, represent a particularly privileged scaffold, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2] The ability of the pyridinone structure to act as both a hydrogen bond donor and acceptor makes it a valuable motif in drug design, capable of crucial interactions with biological targets like kinase hinges. This guide provides an in-depth exploration of the core synthetic methodologies for accessing these vital heterocyclic structures, moving from classical, time-honored reactions to the forefront of modern synthetic innovation. Our focus is not merely on procedural steps, but on the underlying principles that govern these transformations, empowering the reader to make informed decisions in their own synthetic endeavors.

Section 1: The Pillars of Pyridinol Synthesis: Classical Condensation Reactions

The construction of the pyridine ring through the strategic union of acyclic precursors remains a robust and widely practiced approach. Two classical methods, the Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe condensation, have proven to be foundational in this regard.

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to Polysubstituted Pyridines

First reported in 1957, the Bohlmann-Rahtz synthesis offers a powerful two-step pathway to 2,3,6-trisubstituted pyridines.[3][4] The core of this reaction lies in the condensation of an enamine with an ethynylketone.[3][4]

Mechanism and Rationale:

The reaction proceeds through an initial Michael addition of the enamine to the ynone, forming an aminodiene intermediate. This is followed by a thermally induced E/Z isomerization and a subsequent cyclodehydration to furnish the aromatic pyridine ring.[3][4] The use of an ynone is a key strategic choice, as it obviates the need for a separate oxidation step to achieve aromatization, a common requirement in related syntheses like the Hantzsch dihydropyridine synthesis.[4]

Diagram of the Bohlmann-Rahtz Pyridine Synthesis Workflow:

Caption: Workflow of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Considerations and Modern Enhancements:

A significant drawback of the original Bohlmann-Rahtz protocol was the high temperature required for the cyclodehydration step.[4] Modern advancements have largely overcome this limitation through the use of acid catalysis. Both Brønsted and Lewis acids can promote the conjugate addition and facilitate the cyclodehydration at significantly lower temperatures.[4] For instance, a mixture of toluene and acetic acid can enable a one-pot synthesis of functionalized pyridines in good to excellent yields.[4] Furthermore, solid-supported catalysts like Amberlyst-15 offer the advantage of a simplified workup.[3][4]

Table 1: Catalysts and Conditions for the Bohlmann-Rahtz Synthesis

| Catalyst/Condition | Role | Advantages |

| Acetic Acid | Brønsted acid catalyst | Lowers cyclodehydration temperature, enables one-pot reactions.[3][4] |

| Zinc Bromide (II) | Lewis acid catalyst | Promotes cyclodehydration at lower temperatures.[3] |

| Ytterbium Triflate (III) | Lewis acid catalyst | Effective in lowering the required reaction temperature.[3] |

| Amberlyst-15 | Solid acid catalyst | Simplifies workup and purification.[3][4] |

| Microwave Irradiation | Energy source | Can accelerate the reaction and improve yields. |

Representative Experimental Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis

-

To a solution of the ketone (1.0 eq) and the ethynylketone (1.0 eq) in a suitable solvent (e.g., ethanol or a toluene/acetic acid mixture), add ammonium acetate (2.0 eq).

-

Heat the reaction mixture at a predetermined temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired substituted pyridine.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

The Guareschi-Thorpe Condensation: A Classic Route to Pyridinones

The Guareschi-Thorpe condensation is a venerable method for the synthesis of substituted 2-pyridinones, which exist in tautomeric equilibrium with 2-hydroxypyridines.[2] The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base.[2][5]

Mechanism and Rationale:

The mechanism of the Guareschi-Thorpe condensation involves a series of nucleophilic additions and cyclization. The active methylene group of the cyanoacetamide or cyanoacetic ester is deprotonated by the base, and the resulting carbanion attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of the 2-pyridinone ring. The choice of a 1,3-dicarbonyl compound allows for the introduction of substituents at the 4- and 6-positions of the resulting pyridinone.

Diagram of the Guareschi-Thorpe Condensation Mechanism:

Caption: Mechanistic pathway of the Guareschi-Thorpe Condensation.

Experimental Considerations and Green Chemistry Approaches:

Traditionally, the Guareschi-Thorpe reaction has been carried out in organic solvents.[6] However, recent advancements have focused on developing more environmentally friendly protocols. A notable example is the use of an aqueous medium with ammonium carbonate, which serves as both the nitrogen source and a pH-controlled promoter for the reaction.[2][6][7][8] This approach offers several advantages, including the use of a green solvent, high yields, and often the precipitation of the product from the reaction medium, simplifying purification.[2][6][7][8]

Representative Experimental Protocol: Green Guareschi-Thorpe Synthesis in Aqueous Medium [2]

-

In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq), cyanoacetamide (1.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water (1:1).

-

Stir the mixture at 80 °C for the time indicated by TLC monitoring.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid product with cold water and dry under vacuum to obtain the pure substituted 2-pyridinone.

-

Confirm the structure and purity of the product using appropriate analytical methods.

Section 2: The Vanguard of Pyridinol Synthesis: Modern Methodologies

While classical methods provide reliable access to pyridinol scaffolds, the demand for greater efficiency, broader substrate scope, and novel substitution patterns has driven the development of modern synthetic strategies. These approaches often leverage the power of transition-metal catalysis and photoredox chemistry.

Transition-Metal Catalysis: Precision in Pyridine Ring Construction

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyridine rings is no exception.[9] These methods offer highly convergent and atom-economical pathways to functionalized pyridines.[10]

Key Strategies:

-

[2+2+2] Cycloadditions: This powerful strategy involves the metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine.[10] While thermally disfavored, metal catalysis provides a lower energy pathway for this transformation.[10]

-

C-H Functionalization: The direct functionalization of pyridine C-H bonds is a highly desirable and sustainable approach to introduce substituents without the need for pre-functionalized starting materials.[11] Transition-metal catalysts, including those based on palladium, rhodium, and iridium, have been successfully employed for the regioselective alkylation, arylation, and borylation of the pyridine core.[11]

Diagram of a General Transition-Metal-Catalyzed C-H Arylation of Pyridine:

Caption: A simplified catalytic cycle for the C-H arylation of pyridine.

Causality in Catalyst and Ligand Selection:

The choice of the transition metal and its associated ligands is paramount for achieving high efficiency and regioselectivity. For instance, in C-H functionalization, the electronic properties of the pyridine ring and the directing ability of existing substituents play a crucial role in determining the site of reaction. The catalyst system must be carefully tuned to overcome the inherent low reactivity of certain C-H bonds.

Photoredox Catalysis: A Sustainable Frontier

Visible-light photoredox catalysis has emerged as a powerful tool for sustainable organic synthesis, enabling a wide range of transformations under mild conditions.[12][13][14] In the context of pyridinol synthesis, photoredox catalysis offers novel pathways for ring construction and functionalization.

Core Principles:

Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. This generates highly reactive radical intermediates that can participate in subsequent bond-forming reactions. Pyridinium salts themselves can act as photocatalysts, leveraging their tunable redox properties and Lewis acidity.[12][13][14]

Synthetic Applications:

Photoredox catalysis can be employed for various transformations relevant to pyridinol synthesis, including:

-

Radical-mediated cyclizations: Generation of radical intermediates that can undergo intramolecular cyclization to form the pyridine ring.

-

C-H functionalization: Activation of C-H bonds through SET processes, enabling the introduction of a wide range of functional groups.

The mild reaction conditions and the use of visible light as a renewable energy source make photoredox catalysis a highly attractive and sustainable approach for the synthesis of complex molecules.[12][13][14]

Conclusion

The synthesis of substituted pyridinols is a rich and evolving field, with a strong foundation in classical condensation reactions and an exciting future driven by modern catalytic methods. The Bohlmann-Rahtz and Guareschi-Thorpe reactions continue to be valuable tools in the synthetic chemist's arsenal, while transition-metal and photoredox catalysis offer unprecedented opportunities for efficiency, selectivity, and the construction of novel molecular architectures. A thorough understanding of the mechanisms and experimental nuances of these diverse synthetic strategies is essential for researchers and drug development professionals seeking to harness the full potential of the pyridinol scaffold in their scientific pursuits.

References

-

(a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. - ResearchGate. Available from: [Link]

-

Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. Available from: [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. Available from: [Link]

-

Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer - Green Chemistry (RSC Publishing). Available from: [Link]

-

Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. Available from: [Link]

-

Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing). Available from: [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. Available from: [Link]

-

Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing). Available from: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available from: [Link]

-

Icilio Guareschi and his amazing “1897 reaction” - PMC - PubMed Central - NIH. Available from: [Link]

-

Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Available from: [Link]

-

Synthetic methods for 3-hydroxypyridines. (a) Yanagisawa's method,... - ResearchGate. Available from: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available from: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available from: [Link]

-

FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis - Interchim. Available from: [Link]

-

Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer - ResearchGate. Available from: [Link]

-

Guareschi-Thorpe Condensation. Available from: [Link]

-

(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. Available from: [Link]

-

How to synthesizer of 3-hydroxy pyridine? - ResearchGate. Available from: [Link]

-

Metal-catalysed Pyridine Ring Synthesis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Synthesis of 3-hydroxypyridines from bio-based furfural - ResearchGate. Available from: [Link]

-

Photochemical Editing of Pyridines to Pyrazoles - Synthesis Spotlight. Available from: [Link]

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop. Available from: [Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available from: [Link]

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available from: [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available from: [Link]

-

Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Lewis acids screening for synthesis of 3-hydroxypyridines a - ResearchGate. Available from: [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]

-

Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... - ResearchGate. Available from: [Link]

- Preparation of 3-hydroxypyridine - Google Patents.

- Preparation method of 3-hydroxypyridine - Google Patents.

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 10. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 11. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Beijing Institute of Technology [pure.bit.edu.cn]

- 14. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthetic History and Methodologies for 6-(Benzyloxy)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(Benzyloxy)pyridin-3-ol in Modern Chemistry

6-(Benzyloxy)pyridin-3-ol, a substituted pyridine derivative with the molecular formula C₁₂H₁₁NO₂, is a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core functionalized with both a hydroxyl and a benzyloxy group, renders it a versatile synthetic intermediate. The benzyloxy group often serves as a protecting group for the pyridinol functionality, allowing for selective transformations at other positions of the molecule.[1] This strategic utility has positioned 6-(Benzyloxy)pyridin-3-ol as a valuable building block in the synthesis of complex pharmaceutical agents and novel materials. Notably, it has been explored as a scaffold in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1]

This technical guide provides a comprehensive overview of the synthetic history of 6-(Benzyloxy)pyridin-3-ol, detailing the most plausible and scientifically sound methodologies for its preparation. It is designed to equip researchers and drug development professionals with a thorough understanding of the chemical principles and practical considerations for synthesizing this important intermediate.

Synthetic History and Methodologies

While the specific discovery and first reported synthesis of 6-(Benzyloxy)pyridin-3-ol are not prominently documented in readily available scientific literature, its preparation can be logically deduced from established principles of organic chemistry, particularly the Williamson ether synthesis. This reaction, first reported by Alexander Williamson in 1850, remains a cornerstone of ether synthesis and is the most chemically sound approach for the preparation of 6-(Benzyloxy)pyridin-3-ol.[2]

The core principle of the Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[2][3] In the context of synthesizing 6-(Benzyloxy)pyridin-3-ol, this translates to the reaction of a deprotonated 6-halopyridin-3-ol with a benzyl halide.

Proposed Primary Synthetic Route: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 6-(Benzyloxy)pyridin-3-ol is the Williamson ether synthesis, starting from a readily available 6-halopyridin-3-ol, such as 6-chloropyridin-3-ol (also known as 2-chloro-5-hydroxypyridine).

Reaction Scheme:

Caption: Proposed Williamson Ether Synthesis of 6-(Benzyloxy)pyridin-3-ol.

Causality Behind Experimental Choices:

-

Choice of Starting Material: 6-Chloropyridin-3-ol is a common and commercially available starting material. The chloro-substituent at the 6-position is a good leaving group for nucleophilic aromatic substitution, which is the key step in this synthesis.

-

Choice of Benzylating Agent: Benzyl bromide is a highly reactive benzylating agent due to the good leaving group ability of the bromide ion. Benzyl chloride can also be used, though it may require more forcing reaction conditions.

-

Choice of Base: A base is required to deprotonate the hydroxyl group of 6-chloropyridin-3-ol to form the more nucleophilic pyridinolate anion. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and offers good handling characteristics. For less reactive substrates or to accelerate the reaction, a stronger base such as sodium hydride (NaH) can be employed.[4]

-

Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions. These solvents effectively solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thus promoting the desired reaction.[4]

Experimental Protocols

Detailed Step-by-Step Methodology for Williamson Ether Synthesis

Materials:

-

6-Chloropyridin-3-ol

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-chloropyridin-3-ol (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Addition of Benzylating Agent: Add benzyl bromide (1.1 - 1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-(benzyloxy)pyridin-3-ol.

Data Presentation

Table 1: Comparison of Reaction Parameters for Analogous Williamson Ether Syntheses

| Starting Material | Benzylating Agent | Base | Solvent | Temperature | Product | Reference |

| 2-Chloropyridine | Benzyl alcohol | KOH | Toluene | Reflux | 2-(Benzyloxy)pyridine | [3] |

| 3-Chloro-2-hydroxypyridine | Benzyl bromide | K₂CO₃ | DMF | 60 °C | 2-(Benzyloxy)-3-chloropyridine | [5] |

Visualization of the Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of 6-(Benzyloxy)pyridin-3-ol.

Conclusion and Future Outlook

The synthesis of 6-(Benzyloxy)pyridin-3-ol is most reliably achieved through the Williamson ether synthesis, a robust and well-established method in organic chemistry. This guide has outlined a detailed and scientifically grounded protocol for its preparation, providing researchers with the necessary information to synthesize this valuable intermediate. The versatility of 6-(Benzyloxy)pyridin-3-ol as a building block in the development of new pharmaceuticals, particularly kinase inhibitors, ensures its continued importance in the field of drug discovery. Future research may focus on the development of more sustainable and efficient catalytic methods for its synthesis, further enhancing its accessibility to the scientific community.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 6-(Benzyloxy)pyridin-3-ol: Structure, Synthesis, and Applications in Modern Research

Executive Summary

6-(Benzyloxy)pyridin-3-ol is a heterocyclic organic compound of significant interest to the scientific community, particularly those in pharmaceutical development and material science. Characterized by a pyridine core functionalized with both a hydroxyl group and a benzyloxy group, this molecule serves as a highly versatile and strategic intermediate. Its unique bifunctional nature—the acidic hydroxyl at the 3-position and the stable, yet cleavable, benzyloxy ether at the 6-position—provides a platform for complex molecular engineering. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, a validated synthetic workflow, and its critical applications as a building block in the synthesis of high-value compounds. For researchers and drug development professionals, understanding the nuances of this intermediate is paramount for leveraging its full potential in creating next-generation therapeutics and advanced materials.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective application in research and development. This section delineates the structural and physical identity of 6-(Benzyloxy)pyridin-3-ol.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-(phenylmethoxy)pyridin-3-ol | [1] |

| Synonyms | 6-(benzyloxy)-3-pyridinol | [2] |

| CAS Number | 725256-57-5 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][3][4][6] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=C(C=C2)O | [1][3][6] |

| InChI Key | VKPWAEVWZUALPZ-UHFFFAOYSA-N | [1][6] |

Molecular Structure Analysis

The structure of 6-(Benzyloxy)pyridin-3-ol features a pyridine ring, an aromatic heterocycle that is a common scaffold in numerous biologically active molecules.[1] The two key functional groups dictate its chemical behavior:

-

3-Hydroxyl Group (-OH): This phenolic hydroxyl group is weakly acidic and serves as a prime site for derivatization through esterification, etherification, or displacement reactions. Its presence enhances solubility in polar solvents.[1]

-

6-Benzyloxy Group (-OCH₂Ph): This group serves a dual purpose. It acts as a stable ether linkage that influences the electronic properties of the pyridine ring. Critically, it also functions as a robust protecting group for the 6-position oxygen. It can be selectively removed under reductive conditions (e.g., hydrogenolysis) to reveal a hydroxyl group, enabling sequential modification at different sites on the molecule.[1]

Physicochemical and Spectroscopic Data

The physical properties and predicted spectral data are crucial for laboratory handling and characterization.

| Property | Value | Source(s) |

| Molecular Weight | 201.22 g/mol | [1][3][4][6] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2][7] |

| Storage Conditions | Sealed in dry, room temperature | [5] |

| Thermal Stability | Structurally stable up to approx. 200°C | [1] |

| Monoisotopic Mass | 201.07898 Da | [6] |

| Predicted XlogP | 2.3 | [6] |

| Predicted Collision Cross Section ([M+H]⁺) | 141.9 Ų | [6] |

Synthesis and Mechanistic Rationale

The synthesis of 6-(Benzyloxy)pyridin-3-ol is a foundational process for its subsequent use. The choice of synthetic route is governed by principles of regioselectivity and the strategic use of protecting groups.

Strategic Approach: Williamson Ether Synthesis

A robust and widely applicable method for synthesizing this compound is the Williamson ether synthesis. This strategy involves the reaction of a suitable pyridinol precursor with a benzyl halide. The causality behind this choice is clear: it is a high-yielding reaction that allows for the direct and selective formation of the desired ether linkage.

The most logical precursor is 6-chloropyridin-3-ol. In this scenario, the more nucleophilic phenoxide (at the 3-position) can be selectively reacted, or a two-step process can be envisioned where the 6-chloro group is first displaced by sodium benzylate, followed by workup. A more common industrial approach, however, might involve starting with 2-chloro-5-nitropyridine, where the nitro group can later be converted to a hydroxyl group.

Synthetic Workflow Diagram

The following diagram illustrates a logical and efficient workflow for the synthesis and validation of 6-(Benzyloxy)pyridin-3-ol.

Sources

- 1. Buy 6-(Benzyloxy)pyridin-3-OL | 725256-57-5 [smolecule.com]

- 2. 6-(Benzyloxy)pyridin-3-ol | 725256-57-5 [sigmaaldrich.com]

- 3. 6-(Benzyloxy)pyridin-3-ol - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. scbt.com [scbt.com]

- 5. 725256-57-5|6-(Benzyloxy)pyridin-3-ol|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 6-(benzyloxy)pyridin-3-ol (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

A Researcher's Guide to the Safe Handling of 6-(Benzyloxy)pyridin-3-OL

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 6-(benzyloxy)pyridin-3-ol (CAS No. 725256-57-5). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the compound's chemical properties and potential reactivity.

Understanding the Molecule: A Chemist's Perspective on Safety

6-(Benzyloxy)pyridin-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group and a benzyloxy (-OCH₂Ph) group.[1] Its utility as a building block in medicinal chemistry and materials science is significant.[1][2] However, its structure also dictates its potential hazards. The pyridine moiety, a known aromatic heterocycle, and the benzyl ether protecting group inform the necessary handling precautions.[1][3]

The benzyl ether group is a common protecting group for alcohols and is generally stable under many acidic and basic conditions.[3][4] However, it is susceptible to cleavage via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a critical consideration for reaction planning to avoid unintended deprotection.[3][4][5] The pyridinol core suggests potential biological activity and necessitates careful handling to prevent inadvertent exposure.[1]

Caption: Figure 2: Mandatory Safety Protocol Workflow

Engineering Controls

-

Chemical Fume Hood: All handling of solid 6-(benzyloxy)pyridin-3-ol and its solutions must be conducted in a properly functioning and certified chemical fume hood. [6]This is the primary defense against inhaling potentially harmful dust or vapors. [7][8]2. Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood. [9][8]3. Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the handling area. [7][6][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards at all times. [11]A face shield may be necessary if there is a significant splash risk.

-

Skin Protection: A fully buttoned, flame-resistant lab coat must be worn. [6]Select chemically resistant gloves appropriate for handling pyridine derivatives. While specific breakthrough times for this compound are not available, butyl rubber or nitrile gloves are generally recommended for pyridine and related compounds. [8][6]Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. [7][6]3. Respiratory Protection: If engineering controls fail or for emergency situations, a full-face respirator with an appropriate organic vapor cartridge should be used. [11]

Step-by-Step Handling and Storage Protocols

Adherence to a strict, validated protocol is essential for minimizing exposure and ensuring experimental integrity.

Safe Handling Protocol

-

Area Designation: Designate a specific area within a chemical fume hood for handling 6-(benzyloxy)pyridin-3-ol. [6]2. Pre-Use Inspection: Before handling, visually inspect the container for any damage or loose seals.

-

Dispensing: As this compound is a solid, care should be taken to minimize dust generation during weighing and transfer. [7]Use a spatula and weigh the compound on weighing paper or in a tared container within the fume hood.

-

Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release of dust. [7]5. Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as their reactivity has not been fully characterized. [6]6. Hygiene: Do not eat, drink, or smoke in the laboratory. [7]Wash hands thoroughly with soap and water after handling is complete. [7][9]

Storage Conditions

Proper storage is crucial for maintaining the compound's purity and for safety. [2]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances. [7][9]* Container: Keep in the original, tightly-closed container. [7][12]* Temperature: Store at room temperature, sealed in dry conditions. * Ignition Sources: Although the compound is a solid, store away from sources of heat or ignition as a general precaution, especially given the flammability of related pyridine compounds. [7][13]

Emergency and Disposal Procedures

Preparedness for accidental spills or exposure is a critical component of laboratory safety.

Accidental Release Measures

-

Evacuate: Ensure unprotected personnel are kept away from the spill area. [7]2. Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain dust.

-

Contain: For a small spill, carefully sweep or vacuum the solid material. Avoid raising dust. [7]Place the collected material into a suitable, labeled container for disposal. [7][6]4. Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Report: Report all spills to the laboratory supervisor. [8]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7][14]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7][6]Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. [7][6]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell. [7]Do not induce vomiting.

Waste Disposal

Dispose of 6-(benzyloxy)pyridin-3-ol and any contaminated materials as hazardous chemical waste. [7]All waste must be placed in a sealed, airtight, and clearly labeled container. [6]Follow all local, state, and federal regulations for hazardous waste disposal. [7]

References

-

Alcohol Protecting Groups. University of Calgary. [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Pyridine - SAFETY DATA SHEET. PENTA. [Link]

-

6-(benzyloxy)pyridin-3-ol (C12H11NO2). PubChemLite. [Link]

-